2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS2/c1-15-7-5-8-16(13-15)22-18(25)14-27-20-19(17-9-6-12-26-17)23-21(24-20)10-3-2-4-11-21/h5-9,12-13H,2-4,10-11,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTJYJYTTCKDII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Spirocyclic vs.
- Thiophene Influence : Thiophene-containing analogs (e.g., ) exhibit improved π-π stacking interactions in enzyme binding pockets, a feature critical for EGFR inhibition .
- Substituent Effects : The m-tolyl group in the target compound may enhance lipophilicity compared to electron-withdrawing groups (e.g., nitro in ), affecting membrane permeability .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic core via cyclization (e.g., refluxing in glacial acetic acid) followed by thioether bond formation. Key steps include coupling the thiophen-2-yl moiety to the diazaspiro core and introducing the m-tolylacetamide group. Solvent choice (e.g., DMF for coupling reactions), temperature control (reflux vs. room temperature), and catalysts (e.g., sodium hydride) significantly impact yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical .
Q. Which characterization techniques are essential for confirming structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are mandatory for verifying the spirocyclic structure, thioether linkage, and substituent positions. Infrared (IR) spectroscopy helps confirm functional groups (e.g., amide C=O stretch). Thin Layer Chromatography (TLC) monitors reaction progress, while X-ray crystallography may resolve ambiguities in complex stereochemistry .
Advanced Research Questions
Q. How can contradictory biological activity data between studies be systematically resolved?
Discrepancies may arise from variations in compound purity, assay conditions (e.g., pH, temperature), or cellular models. Validate purity via HPLC (>95%) and replicate assays under standardized conditions. Use orthogonal biological assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity. Cross-reference with structurally analogous compounds to identify structure-activity relationships (SARs) .
Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution reactions?
The thioether group acts as a nucleophilic site, participating in reactions with electrophiles (e.g., alkyl halides). Kinetic studies using time-resolved NMR or UV-Vis spectroscopy can elucidate reaction pathways. Computational modeling (DFT) predicts transition states and regioselectivity, particularly for sp³ vs. sp² hybridized sulfur reactivity .
Q. How do substituents on the m-tolyl group modulate biological activity?
Systematic SAR studies involve synthesizing derivatives with electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups on the phenyl ring. Assays comparing binding affinity (e.g., SPR, ITC) and pharmacokinetic properties (e.g., logP, metabolic stability) reveal substituent effects. Molecular docking identifies key interactions with target proteins (e.g., kinases) .
Q. What strategies mitigate byproduct formation during spirocyclic core synthesis?
Byproducts often arise from incomplete cyclization or oxidation. Optimize reaction time and temperature using Design of Experiments (DoE) approaches. Introduce protecting groups (e.g., Boc for amines) to prevent side reactions. Monitor intermediates via LC-MS and employ scavengers (e.g., molecular sieves) to trap reactive byproducts .
Q. How can computational methods predict metabolic pathways and toxicity?
Use in silico tools like SwissADME or ADMET Predictor to estimate metabolic sites (e.g., cytochrome P450 oxidation). Molecular dynamics simulations model interactions with hepatic enzymes. Validate predictions with in vitro microsomal stability assays and Ames tests for mutagenicity .
Methodological Guidance
Q. What protocols ensure reproducibility in biological activity assays?
Standardize cell lines (e.g., HEK293 vs. HeLa), passage numbers, and culture conditions. Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO concentration ≤0.1%). Use dose-response curves (IC₅₀/EC₅₀) with triplicate measurements. For in vivo studies, adhere to ARRIVE guidelines for animal models .
Q. How should researchers handle the compound’s sensitivity to light or moisture?
Store the compound in amber vials under inert gas (N₂/Ar) at −20°C. Conduct stability studies under accelerated conditions (40°C/75% RH) to determine degradation kinetics. Use anhydrous solvents (e.g., THF, DCM) for reactions and lyophilize final products to minimize hydrolytic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
